3-Methylnonanoic acid

描述

Classification and Structural Characteristics of 3-Methylnonanoic Acid

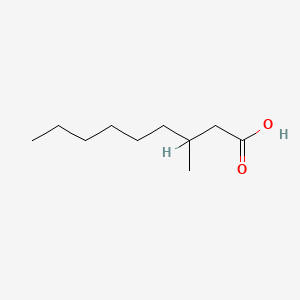

This compound, as its name implies, is a nine-carbon fatty acid (nonanoic acid) with a methyl group attached to the third carbon atom. ontosight.ai Its chemical formula is C₁₀H₂₀O₂. ontosight.ai This branching disrupts the linear structure, which in turn affects its physical properties, such as its melting point and solubility, when compared to straight-chain fatty acids. ontosight.ai The presence of this methyl group also introduces a chiral center, meaning the molecule can exist in two different stereoisomers, (R)- and (S)-3-methylnonanoic acid. uni.luncats.io

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | This compound |

This table is interactive. Click on the headers to sort.

Natural Occurrence and Distribution within Biological Systems

This compound is a naturally occurring compound found across various biological systems. ontosight.ai In humans, it is one of the many volatile fatty acids present in axillary (underarm) sweat and is a contributor to body odor. google.comresearchgate.net Specifically, it is a component of the complex mixture of compounds that create the characteristic scent of human sweat after it is metabolized by skin bacteria. nih.govnih.gov

Beyond humans, branched-chain fatty acids like this compound are components of scent markings in various animals, playing a role in chemical communication related to territoriality and social status. nih.govnih.gov For instance, in mice, urinary scent marks containing a complex mixture of chemicals, including fatty acids, convey information about individual identity, social dominance, and reproductive status. nih.govliverpool.ac.uk These compounds are also found in the lipids of certain microorganisms and plants. ontosight.ai

Broader Significance of Branched-Chain Fatty Acids in Biochemistry and Biology

Branched-chain fatty acids, as a class, have significant roles in biochemistry and biology. They are integral components of cell membranes in some bacteria, where they help to maintain membrane fluidity. ontosight.ai In mammals, BCFAs are present in tissue lipids and can influence a range of physiological processes. ontosight.ai

Research has indicated that BCFAs are not just passive structural molecules but also possess bioactive properties. acs.org They are involved in energy storage, cellular signaling, and have been shown to have anti-inflammatory and lipid-lowering effects. acs.orgontosight.ai Furthermore, BCFAs are synthesized in the body from branched-chain amino acids and are also obtained from dietary sources such as dairy products and ruminant meat. nih.govnih.gov The study of BCFAs continues to be an active area of research, with potential implications for understanding metabolic diseases and developing new therapeutic strategies. ontosight.aiontosight.ai

属性

IUPAC Name |

3-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-9(2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIXEQISPGRDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35205-79-9 | |

| Record name | NSC 30203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35205-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (S)-3-methylnonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of 3 Methylnonanoic Acid

Endogenous Biosynthetic Mechanisms

While dietary intake is a source of BCFAs, they can also be synthesized endogenously in mammals, including in the gastrointestinal tract and adipose tissues. oup.com The synthesis is influenced by diet, host metabolism, and the composition of gut microbiota. oup.com

The endogenous synthesis of BCFAs originates from branched-chain amino acids (BCAAs). mdpi.comnih.gov The process is a multi-step enzymatic pathway:

Transamination: The initial step involves the removal of the amino group from a BCAA, such as isoleucine, which is a likely precursor for 3-methyl-branched fatty acids. This reaction is catalyzed by branched-chain amino acid transferases (BCATs). mdpi.comnih.gov

Decarboxylation: The resulting branched-chain α-keto acid is then decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. mdpi.comnih.gov This reaction yields a branched short-chain acyl-CoA molecule that serves as a primer for fatty acid synthesis.

Elongation: The branched primer is elongated by the fatty acid synthase (FASN) enzyme complex, which sequentially adds two-carbon units using malonyl-CoA as the extender. oup.commdpi.com In adipose tissue, these newly synthesized BCFAs can be transported from the mitochondria to the cytoplasm for further elongation. nih.gov

Microbial systems offer a viable route for the production of branched-chain fatty acids. While specific industrial-scale fermentation for 3-methylnonanoic acid is not widely documented, the principles have been established for other BCFAs, such as its isomer 8-methylnonanoic acid. google.comgoogle.com These methods typically involve genetically engineering microbial strains, like E. coli or yeast, to optimize the biosynthetic pathway. google.com

Key elements of this approach include:

Introducing Key Enzymes: Engineering the host microbe to express essential enzymes, such as specific acyl-ACP thioesterases that can control the chain length and produce the desired medium-chain branched fatty acid. google.com

Precursor Feeding: Supplying the fermentation culture with specific precursors, like isobutyric acid, to direct the synthesis towards the target branched-chain product. google.com

Natural Bacterial Synthesis: Many bacteria, such as Bacillus subtilis, naturally synthesize branched-chain fatty acids, using them as components of their cell membranes. nih.govplos.org These pathways rely on a branched-chain alpha-keto acid decarboxylase to create the primers for the fatty acid synthetase. nih.gov

Catabolism and Degradation Pathways

The degradation of this compound is distinct from that of straight-chain fatty acids due to its branched structure. The methyl group on the beta-carbon (C3) physically obstructs the standard mitochondrial β-oxidation pathway. nepjol.infobyjus.com

This compound itself can be an intermediate metabolite. Studies using radiolabeled 15-(p-iodophenyl)-9-methylpentadecanoic acid (9MPA) have shown that it is metabolized through three cycles of β-oxidation to produce 9-p-iodophenyl-3-methylnonanoic acid (3MNA), an analog of this compound. nih.govnih.govsnmjournals.orgsemanticscholar.org This demonstrates that β-oxidation can proceed along a branched chain until the methyl group is in the C3 position. At this point, further direct β-oxidation is blocked. snmjournals.orgsnmjournals.org

To overcome the block in β-oxidation, cells utilize an alternative pathway called α-oxidation, which occurs in the peroxisomes. nepjol.infowikipedia.orglibretexts.org This process removes a single carbon atom from the carboxyl end of the fatty acid. wikipedia.org The pathway for 3-methyl branched fatty acids is analogous to that of phytanic acid, another well-studied β-methylated fatty acid. byjus.comwikipedia.org

The key steps of α-oxidation are:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative (e.g., 3-methylnonanoyl-CoA). wikipedia.org

Hydroxylation: An α-hydroxylase (such as phytanoyl-CoA dioxygenase for phytanic acid) adds a hydroxyl group to the α-carbon (C2). byjus.comwikipedia.org

Cleavage: A lyase enzyme cleaves the bond between the α- and β-carbons, releasing the original carboxyl carbon as formyl-CoA and producing an aldehyde that is one carbon shorter (2-methyloctanal in this case). wikipedia.org

Oxidation: The resulting aldehyde is then oxidized by an aldehyde dehydrogenase to form a carboxylic acid (2-methyloctanoic acid). wikipedia.org

This new fatty acid, with the methyl group now on the α-carbon, can be further metabolized, potentially through β-oxidation. wikipedia.org

The position of the methyl group is the critical determinant of the metabolic pathway.

β-Position (C3): A methyl group at the β-carbon, as in this compound, sterically hinders the action of 3-hydroxyacyl-CoA dehydrogenase, an essential enzyme in the β-oxidation spiral. nepjol.info This prevents the formation of the 3-ketoacyl-CoA intermediate, halting the cycle. wikipedia.org

α-Oxidation as a Bypass: The α-oxidation pathway serves as a bypass mechanism. By removing the carboxyl carbon, it effectively shifts the position of the methyl group relative to the new carboxyl end, resolving the steric hindrance and allowing subsequent degradation. byjus.comwikipedia.org

Other Positions: If the methyl group is on an even-numbered carbon, β-oxidation can proceed until the branch point is reached, at which point specialized enzymes are required. If it is on an odd-numbered carbon further down the chain, β-oxidation can occur until the methyl-branched portion becomes the final three or five carbons, yielding propionyl-CoA or a branched-chain equivalent.

Intermediary Metabolism and Integration into Lipid Pathways

This compound (3-MNA) is a methyl-branched medium-chain fatty acid that serves as a significant intermediate in the metabolic breakdown of more complex fatty acid analogs. Its formation and subsequent processing are indicative of specific activities within lipid metabolic pathways, particularly β-oxidation and α-oxidation. Research utilizing radiolabeled fatty acid tracers, such as 15-(p-iodophenyl)-9-methylpentadecanoic acid (9MPA), has been instrumental in elucidating the role of 3-MNA. In these studies, 9MPA is metabolized through three cycles of β-oxidation to yield iodophenyl-3-methylnonanoic acid (3MNA). nih.govsnmjournals.orgsnmjournals.org The presence and concentration of 3-MNA, therefore, provide a window into the rate and efficiency of fatty acid oxidation in tissues like the myocardium. nih.govsnmjournals.orgsnmjournals.org

Because of its branched structure, the metabolism of 3-MNA itself is distinct from straight-chain fatty acids. Further breakdown of 3-MNA requires an initial α-oxidation step before it can proceed through subsequent β-oxidation cycles. snmjournals.orgsnmjournals.org This metabolic characteristic makes it a useful marker for studying enzymatic pathways that handle branched-chain fatty acids.

The formation of this compound is a direct indicator of fatty acid oxidation rates and can reveal modulations in this pathway under different physiological and pathological conditions.

Indicator of Enhanced Fatty Acid Metabolism: In a study on rabbits with volume-overloaded hearts, the conversion of the precursor 9MPA to 3MNA via β-oxidation was significantly faster compared to control subjects. nih.gov This finding suggests that in response to the mechanical stress of volume overload, myocardial fatty acid metabolism is enhanced, a change that occurs even without alterations in the protein expression of key metabolic regulators like PPARα and other fatty acid utilization enzymes. nih.gov

Inhibition of Fatty Acid Uptake: Research indicates that this compound can inhibit the uptake of other fatty acids into cells. biosynth.com A proposed mechanism for this inhibition is the acetylation of the cytosolic protein acyl-CoA synthetase 2 (ACS2). biosynth.com This modification may alter the protein's conformation, leading to a less efficient method for fatty acid uptake and activation. biosynth.com

Metabolic Bottleneck: The requirement of α-oxidation for the degradation of 3-MNA and other methyl-branched fatty acids can create a bottleneck in the metabolic process, causing it to be cleared from the myocardium more slowly than straight-chain fatty acids but more quickly than other more complex branched-chain analogs. snmjournals.orgsnmjournals.org

Table 1: Research Findings on this compound (3-MNA) in Fatty Acid Metabolism

| Research Area | Subject | Key Findings | Implication | Reference |

|---|---|---|---|---|

| Cardiac Hypertrophy | Volume-overloaded rabbit hearts | Conversion from 15-(p-iodophenyl)-9-methylpentadecanoic acid (9MPA) to 3-MNA by β-oxidation was faster than in controls. | Myocardial fatty acid metabolism is enhanced in eccentric cardiac hypertrophy. | nih.gov |

| Ischemia-Reperfusion Injury | Rat hearts | In the early phase after reperfusion, the production of 3-MNA from 9MPA was significantly lower in the ischemic region despite equivalent tracer uptake. | Demonstrates a mismatch between fatty acid uptake and oxidation, indicating stunned metabolism. | snmjournals.orgsnmjournals.org |

| Cellular Fatty Acid Uptake | General research | Inhibits fatty acid uptake into cells. | May modulate intracellular lipid pools by acetylating Acyl-CoA Synthetase 2 (ACS2). | biosynth.com |

The metabolism of fatty acids is intrinsically linked to cellular energy production. The study of this compound as a metabolic intermediate provides insights into how energy substrate utilization is regulated, particularly in highly active tissues like the heart.

Advanced Analytical Methodologies for Characterization and Quantification of 3 Methylnonanoic Acid

Chromatographic Techniques and Mass Spectrometry

The accurate characterization and quantification of 3-methylnonanoic acid, a branched-chain fatty acid (BCFA), in various matrices necessitate the use of sophisticated analytical methodologies. Chromatographic techniques coupled with mass spectrometry have become the cornerstone for the analysis of such compounds, offering high sensitivity and selectivity. These methods are essential for differentiating structural isomers and detecting trace amounts in complex biological or environmental samples. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of volatile and semi-volatile organic compounds like this compound. phytojournal.comlu.se The process involves separating compounds in a gaseous mobile phase followed by their detection and identification based on their mass-to-charge ratio. lu.se For fatty acids, which are often not volatile enough for direct GC analysis, a derivatization step is typically required to enhance their volatility. sigmaaldrich.comrestek.com

Free fatty acids, including this compound, are highly polar and tend to form hydrogen bonds, which can lead to poor peak shape and adsorption issues during GC analysis. sigmaaldrich.comrestek.com To overcome this, they are chemically converted into more volatile and less polar forms, most commonly fatty acid methyl esters (FAMEs). sigmaaldrich.com

This derivatization is an alkylation reaction, typically an esterification, where the carboxyl group of the fatty acid reacts with an alcohol, such as methanol (B129727), in the presence of a catalyst. sigmaaldrich.com Boron trifluoride (BF₃) in methanol is a common and effective catalyst for this purpose. restek.commdpi.com The reaction, which involves the condensation of the carboxyl and hydroxyl groups, is generally performed under mild conditions (e.g., heating at 60-70°C) and results in stable FAMEs suitable for GC-MS analysis. sigmaaldrich.comrestek.commdpi.com The resulting FAMEs can then be extracted into a non-polar solvent like hexane (B92381) for injection into the GC system. sigmaaldrich.com Other methods include using methanolic solutions with acid catalysts like sulfuric acid or hydrochloric acid. researchgate.net

A general procedure for BF₃-methanol derivatization is as follows:

The sample containing the fatty acid is placed in a reaction vessel. sigmaaldrich.com

A solution of BF₃-methanol (e.g., 12-14% w/w) is added. sigmaaldrich.comrestek.com

The mixture is heated (e.g., 60°C) for a specific duration (e.g., 5-60 minutes) to complete the reaction. sigmaaldrich.comrestek.com

After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the newly formed FAMEs. sigmaaldrich.com

The organic layer containing the FAMEs is collected for GC-MS analysis. sigmaaldrich.commdpi.com

For the detection of trace amounts of this compound, the GC-MS can be operated in Selected Ion Monitoring (SIM) mode. nih.govepa.gov Unlike the full-scan mode where the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, SIM mode focuses on acquiring data for only a few specific, pre-selected ions that are characteristic of the target analyte. epa.govscioninstruments.com This targeted approach significantly increases sensitivity by increasing the dwell time on each selected ion, thereby improving the signal-to-noise ratio. scioninstruments.com

This enhanced sensitivity makes GC-MS-SIM ideal for quantifying low-abundance BCFAs. nih.gov For example, a study on key flavor compounds in sheep fat, including the structural isomer 4-methylnonanoic acid, utilized a GC/MS-SIM method for direct determination without requiring an enrichment step. nih.gov The method demonstrated excellent sensitivity, achieving low limits of detection (LOD) and quantification (LOQ). nih.gov The selection of appropriate quantification and confirmation ions is critical for the reliability of the SIM method. epa.gov

Table 1: Example GC/MS-SIM Method Parameters for Branched-Chain Fatty Acid Analysis Data based on a study of related volatile branched-chain fatty acids. nih.gov

| Parameter | Value/Condition |

|---|---|

| Target Analytes | Volatile Branched-Chain Fatty Acids (as methyl esters) |

| Detection Limit (LOD) | 1.1–1.4 µg/g |

| Quantification Limit (LOQ) | 3.6–4.8 µg/g |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

A significant challenge in chromatography is the run-to-run variation in retention times caused by fluctuations in temperature, pressure, or column degradation. researchgate.net Retention Time Locked (RTL) methods address this by providing excellent reproducibility and comparability of absolute retention times. nih.gov RTL works by adjusting the carrier gas pressure or flow to ensure a specific locking compound elutes at a constant, predefined time. researchgate.netchromatographyonline.com

This technique allows for the easy transfer of methods and data between different instruments and laboratories. researchgate.net By locking the retention time of a standard, the retention times of all other compounds in the chromatogram, including this compound methyl ester, also become highly reproducible. nih.gov This stability is crucial for creating and utilizing retention time databases for reliable compound identification. nih.govresearchgate.net When combined with mass spectral information, RTL provides a powerful, multidimensional approach for the confident identification of FAMEs, including positional isomers, without needing further derivatization steps. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) serve as powerful alternatives to GC-MS, particularly for analyzing complex biological mixtures. nih.govunimi.it LC-MS is adept at handling less volatile or thermally unstable compounds and can often analyze them with minimal sample preparation. For BCFAs like this compound, LC-MS/MS methods have been developed for quantification in matrices such as plasma or serum. nih.gov These methods may involve a derivatization step to enhance ionization efficiency and chromatographic separation. nih.govunimi.it Multiple Reaction Monitoring (MRM) is often used in LC-MS/MS for targeted quantification, providing high sensitivity and selectivity. nih.govchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Q-Exactive Orbitrap Mass Spectrometer represents a state-of-the-art platform for untargeted metabolomic and lipidomic analyses. nih.govcabidigitallibrary.org This technology combines the high-resolution separation power of UPLC with the high sensitivity, high resolution, and exceptional mass accuracy of the Orbitrap mass analyzer. nih.govthermofisher.com

For the analysis of this compound within a comprehensive metabolic profile, UPLC-Q-Exactive Orbitrap MS is particularly advantageous. It allows for the detection and identification of a wide array of metabolites in a single run, including known and potentially novel BCFAs and associated compounds. creative-proteomics.comresearchgate.net The high mass accuracy significantly aids in the determination of elemental compositions, leading to more confident compound identification. nih.gov This approach is invaluable for comparative profiling across different experimental conditions, enabling the study of metabolic pathways involving this compound. creative-proteomics.com The Q-Exactive platform can perform both full scans to capture all ions and targeted SIM scans to enhance the signal of low-abundance ions, offering a blend of broad discovery and accurate quantification. mdpi.com

Table 2: Comparison of Advanced Analytical Techniques

| Technique | Principle | Primary Application for this compound | Key Advantage |

|---|---|---|---|

| GC-MS with Methyl Ester Derivatization | Separation of volatile FAMEs in a gas phase followed by mass-based detection. lu.se | Qualitative and quantitative analysis of total this compound content. | Robust, high chromatographic resolution for isomers. nih.gov |

| GC-MS (SIM Mode) | GC-MS focused on monitoring a few specific ions characteristic of the analyte. scioninstruments.com | Trace-level quantification. nih.gov | Greatly enhanced sensitivity and selectivity. epa.govscioninstruments.com |

| GC-MS with RTL | GC method where carrier gas flow is adjusted to maintain a constant retention time for a lock compound. researchgate.net | Reliable compound identification using retention time databases. nih.govresearchgate.net | Excellent retention time reproducibility across instruments and time. nih.gov |

| UPLC-Q-Exactive Orbitrap MS | High-resolution liquid-phase separation coupled to a high-resolution, accurate-mass analyzer. nih.gov | Comprehensive, untargeted metabolomic/lipidomic profiling in complex mixtures. creative-proteomics.commdpi.com | High sensitivity and mass accuracy, enabling confident identification of a wide range of compounds. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) is a crucial technique for the separation of fatty acid isomers, which often co-elute in gas chromatography. The separation of this compound from its positional and structural isomers is essential for accurate quantification and biological studies.

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for fatty acid analysis. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of fatty acids is primarily based on their hydrophobicity. While straight-chain fatty acids can be separated based on chain length and degree of unsaturation, the separation of branched-chain isomers can be more challenging due to their similar polarities. jst.go.jp

To enhance the separation and detection of fatty acids like this compound, derivatization is often employed. Derivatizing the carboxylic acid group with a UV-active or fluorescent tag improves detection sensitivity. jafs.com.pl More importantly, for chiral molecules like (R)- and (S)-3-methylnonanoic acid, derivatization with a chiral reagent allows for the separation of enantiomers on a non-chiral stationary phase by forming diastereomers. tandfonline.com Alternatively, chiral stationary phases (CSPs) can be used to directly separate the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown broad applicability for the chiral separation of various compounds, including carboxylic acids. nih.govwindows.net

The separation of branched-chain fatty acid isomers can be influenced by several factors:

Column Chemistry: The choice of stationary phase is critical. While C18 is common, other phases like C30 or those with different surface chemistries can offer unique selectivity for isomers. tandfonline.comnih.gov

Mobile Phase Composition: The type and proportion of organic modifiers (e.g., acetonitrile, methanol) and the pH of the aqueous component can be optimized to improve resolution. nih.gov

Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, thereby influencing separation. tandfonline.com

For instance, a study demonstrated the separation of diastereomeric esters of anteiso-fatty acids using an ODS (C18) column at low temperatures. tandfonline.com Another approach for separating fatty acid isomers involves the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. nih.gov

Table 2: General HPLC Conditions for Branched-Chain Fatty Acid Isomer Separation

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C30, Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures, often with additives like acids (e.g., phosphoric acid) or bases for pH control. jst.go.jp |

| Detection | UV/Vis (after derivatization), Fluorescence (after derivatization), Mass Spectrometry (LC-MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Controlled, sometimes sub-ambient for improved resolution of isomers. tandfonline.com |

Spectroscopic and Other Advanced Characterization Techniques

Beyond mass spectrometry, spectroscopic techniques provide complementary and crucial information for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including the exact position of the methyl branch in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the protons of the methyl group at the C3 position would appear as a doublet, due to coupling with the single proton at the C3 position. The proton at the C3 position would, in turn, appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons and the methyl group protons. The terminal methyl group of the nonanoic acid chain would appear as a triplet. The chemical shifts and coupling constants of these signals are diagnostic for the 3-methyl substitution pattern. aocs.orgaocs.org

The ¹³C NMR spectrum provides even more direct evidence for the branching position. Each carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is highly dependent on its local electronic environment. The carbon of the methyl branch, the C3 carbon to which it is attached, and the adjacent carbons (C2 and C4) will have characteristic chemical shifts that differ significantly from those in other isomers like 2-methylnonanoic acid or straight-chain decanoic acid. aocs.orgspectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~180 |

| C2 | ~41 |

| C3 | ~34 |

| C4 | ~36 |

| C5 | ~27 |

| C6 | ~30 |

| C7 | ~32 |

| C8 | ~23 |

| C9 | ~14 |

| 3-CH₃ | ~19 |

Note: These are approximate predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Raman Spectroscopy for Rapid and Non-Destructive Identification

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular structure and composition of a sample. It is a non-destructive technique that requires minimal sample preparation, making it suitable for rapid screening and identification.

The Raman spectrum of this compound would exhibit characteristic bands corresponding to the vibrations of its functional groups and carbon skeleton. Key vibrational modes would include:

C-H stretching vibrations: In the region of 2800-3000 cm⁻¹, with distinct contributions from the CH₃ and CH₂ groups. spectroscopyonline.com

C=O stretching vibration: A strong band typically found around 1650-1750 cm⁻¹ for the carboxylic acid dimer, or slightly higher for the monomer.

C-C stretching and CH₂/CH₃ bending vibrations: A complex series of bands in the fingerprint region (below 1500 cm⁻¹) that are highly specific to the molecular structure, including the branching. rsc.org

Table 4: Characteristic Raman Bands for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H stretching (CH₂, CH₃) | 2800 - 3000 |

| O-H stretching (in dimer) | Broad band centered around 3000 |

| C=O stretching | 1650 - 1750 |

| CH₂ scissoring | ~1440 |

| C-O stretching / O-H in-plane bending | 1200 - 1440 |

| C-C stretching | 800 - 1200 |

Biological Roles and Mechanistic Studies of 3 Methylnonanoic Acid

Involvement in Cellular Energy Metabolism and Lipid Dynamics

Branched-chain fatty acids (BCFAs) are a unique class of fatty acids characterized by methyl branches along their hydrocarbon chain. humankinetics.com These structural features give them distinct physiological properties and metabolic roles compared to more common linear-chain fatty acids. humankinetics.com 3-Methylnonanoic acid, a member of this class, is involved in various biological processes, including energy storage and signaling. ontosight.ai

Like other fatty acids, this compound can be utilized as an energy source for cells. ontosight.aiontosight.ai BCFAs are metabolized through pathways that produce acetyl-CoA and ketone bodies, which can serve as alternative fuels, particularly for muscles during extended exercise. humankinetics.com The metabolism of this compound is linked to the β-oxidation pathway. snmjournals.orgnih.gov For instance, the radiolabeled tracer 15-(p-iodophenyl)-9-methylpentadecanoic acid (9MPA) is metabolized in the myocardium through three cycles of β-oxidation to produce iodophenyl-3-methylnonanoic acid (3MNA), a water-soluble intermediate that is then cleared from the cell. snmjournals.orgcore.ac.uksnmjournals.orgsemanticscholar.orgsnmjournals.org This metabolic conversion indicates that 3-methyl-branched fatty acids are processed via mitochondrial fatty acid oxidation to generate energy. snmjournals.orgsemanticscholar.org The initial step for this process requires the activation of the fatty acid to its coenzyme A (CoA) ester by acyl-CoA synthetases. nih.gov

This compound has been shown to influence the mechanisms of fatty acid uptake and storage. Research indicates it can inhibit the uptake of fatty acids into cells. biosynth.com This inhibitory action may be due to its ability to acetylate the cytosolic enzyme acyl CoA synthetase 2 (ACS2). biosynth.com The acetylation of ACS2 could alter its conformation, leading to a less efficient mechanism for fatty acid uptake. biosynth.com

Conversely, studies on related isomers suggest a different role in lipid storage. For example, 4-methylnonanoic acid was found to increase the accumulation of lipid droplets in human hepatocytes. nih.gov The accumulation of non-polar lipids, such as triacylglycerol species, within these droplets is a key aspect of energy storage. nih.gov This suggests that the position of the methyl group along the nonanoic acid chain may lead to different effects on lipid dynamics within the cell.

Research, primarily using the isomer 8-methylnonanoic acid (8-MNA), has demonstrated a significant role in modulating adipocyte biology. In studies with 3T3-L1 adipocytes, 8-MNA was found to decrease the accumulation of lipids during nutrient starvation. nih.govresearchgate.netdntb.gov.ua This effect suggests an anti-lipogenic property. nih.gov Specifically, a modest but significant decrease of 11% in fat deposits was observed in 3T3-L1 adipocytes exposed to 8-MNA compared to a vehicle group. nih.gov This is in contrast to its parent compounds, capsaicin (B1668287) and dihydrocapsaicin, which did not affect lipid accumulation under the same conditions. nih.gov

However, the influence on adipogenesis appears to be independent of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, a primary regulator of adipocyte differentiation. nih.gov When 3T3-L1 cells were treated with a PPARγ agonist (pioglitazone) to enhance fat accumulation, the concurrent addition of 8-MNA did not interfere with this process, indicating it does not affect the PPARγ pathway during differentiation. nih.gov Other studies have shown that different medium-chain fatty acids (MCFAs), such as octanoate (B1194180) (C8:0) and decanoate (B1226879) (C10:0), also reduce lipid accumulation in 3T3-L1 preadipocytes as they mature. nih.gov

Table 1: Effect of 8-Methylnonanoic Acid (8-MNA) on Lipid Accumulation in 3T3-L1 Adipocytes

| Treatment | Concentration | Observation | Source |

|---|---|---|---|

| 8-MNA | 1 µM | Modest but significant decrease (-11%) in fat deposits. | nih.gov |

| 8-MNA | 1 µM & 10 µM | Significant decrease in lipid accumulation compared to control. | |

| Capsaicin (CAP) | 1 µM | No significant effect on lipid accumulation. | nih.gov |

| Dihydrocapsaicin (DHC) | 1 µM | No significant effect on lipid accumulation. | nih.gov |

Enzyme-Substrate Interactions and Metabolic Regulation

The methyl branch on the fatty acid chain is a critical structural feature that dictates its interaction with metabolic enzymes.

The degradation of 3-methyl-branched fatty acids requires a specialized enzymatic pathway, as the methyl group at the β-carbon prevents direct metabolism by the standard β-oxidation cycle. nih.gov The key enzyme in this process is phytanoyl-CoA hydroxylase (PAHX), a peroxisomal α-oxidation enzyme that hydroxylates 3-methyl-branched acyl-CoAs. nih.govresearchgate.net

Studies on recombinant human PAHX have demonstrated its substrate specificity. The enzyme shows activity towards various mono-branched 3-methylacyl-CoA esters, including 3-methylnonanoyl-CoA. researchgate.net The enzyme's efficiency is dependent on the length of the acyl chain. researchgate.net It is crucial that the fatty acid is first activated to its CoA ester form, as PAHX shows no activity toward the free acid form (e.g., 3-methylhexadecanoic acid). nih.gov The position of the methyl group is also a determinant for enzyme interaction; PAHX does not show activity towards 2-methyl or 4-methyl-branched acyl-CoAs. nih.gov This highlights the high specificity of the enzyme for the 3-methyl branch.

Before oxidation can occur, fatty acids must be activated by acyl-CoA synthetases (ACSs). nih.gov These enzymes catalyze the formation of fatty acyl-CoAs, which can then enter catabolic or anabolic pathways. nih.gov The isomer this compound has been suggested to inhibit fatty acid uptake through the acetylation of acyl CoA synthetase 2 (ACS2). biosynth.com

Studies on the isomer 8-methylnonanoic acid (8-MNA) have revealed its ability to modulate key metabolic signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net AMPK acts as a cellular energy sensor; its activation inhibits energy-consuming processes like de novo lipogenesis while promoting energy-producing pathways such as fatty acid oxidation. nih.gov

In 3T3-L1 adipocytes, treatment with 8-MNA during nutrient starvation leads to a concentration-dependent increase in the phosphorylation of AMPK at the Threonine-172 residue, which is essential for its activation. nih.gov This activation of AMPK correlates with the observed reduction in lipid accumulation, suggesting that 8-MNA suppresses de novo lipogenesis through this signaling pathway. nih.gov This effect appears to be specific to the metabolite, as its parent compounds, capsaicin and dihydrocapsaicin, did not activate AMPK. nih.gov The activation of AMPK by 8-MNA may be a crucial step for producing energy in cells under starvation conditions. nih.gov

Table 2: Effect of 8-Methylnonanoic Acid (8-MNA) on AMPK Activation in 3T3-L1 Adipocytes

| Compound | Concentration | Effect on AMPK Phosphorylation (Thr172) | Source |

|---|---|---|---|

| 8-MNA | 1 µM & 10 µM | Concentration-dependent increase | nih.gov |

| Capsaicin (CAP) | 1 µM | No increase | nih.gov |

| Dihydrocapsaicin (DHC) | 1 µM | No increase | nih.gov |

Role in Interspecies Chemical Communication and Ecological Interactions

This compound is a branched-chain fatty acid that has been identified as a component of insect pheromones, which are chemical substances crucial for communication and mating behaviors. ontosight.ai Insect pheromones, which can be simple straight-chain compounds or more complex branched structures, are pivotal for a variety of insect activities including locating food sources, aggregation, warning of danger, and attracting mates. alfa-chemistry.com Many of these pheromones are derived from fatty acids. nih.govfrontiersin.org

The biosynthesis of these pheromones in insects often involves modifications to standard metabolic pathways. nih.gov For instance, the production of certain insect sex pheromones originates from the elongation of fatty acyl-CoA molecules, followed by processes such as decarboxylation, hydroxylation, and oxidation. nih.gov The regulation of pheromone production is controlled by hormones like juvenile hormone III in some beetle species and by a specific neuropeptide in many moths. nih.gov The use of pheromones for pest control is considered an environmentally friendly approach due to its high efficiency and specificity, which prevents harm to non-target insect species. frontiersin.org

While a wide array of methyl-branched pheromones have been identified in various insects like beetles, moths, and ants, the specific role and biosynthetic pathway of this compound can vary significantly between species. researchgate.net The structural diversity of these compounds, including the position and stereochemistry of the methyl group, contributes to the species-specificity of chemical communication. researchgate.net

This compound has been identified in the tissue lipids of mammals. ontosight.ai Branched-chain fatty acids, including 4-methyloctanoic acid, 4-ethyloctanoic acid, and 4-methylnonanoic acid, are recognized as contributors to the characteristic flavor of cooked sheep meat. cabidigitallibrary.org

A study comparing pasture-based and concentrate-based feeding systems in lambs found that the concentration of 4-methylnonanoic acid was significantly higher in the subcutaneous fat of lambs fed a concentrate-based diet. animbiosci.org In this study, 4-methylnonanoic acid was not even detectable in the lambs from the pasture-fed group, but was present at a mean value of 20.87 μg/g in the concentrate-fed group. animbiosci.org This increase in branched-chain fatty acids was associated with a more intense "mutton" flavor. animbiosci.org These branched-chain fatty acids can be synthesized de novo in the adipose tissues of ruminants. animbiosci.org

Antimicrobial and Other Bioactivity Investigations

The antimicrobial activity of fatty acids is often attributed to their ability to disrupt the bacterial cell membrane. mdpi.comnih.gov This disruption can lead to increased membrane permeability, leakage of cytoplasmic contents, and ultimately cell lysis. mdpi.com Fatty acids can interfere with the electron transport chain and inhibit the activity of membrane-associated enzymes, leading to a decrease in cellular energy production. mdpi.comnih.gov For example, treatment with certain fatty acids has been shown to decrease oxygen uptake and ATP levels in Bacillus subtilis. mdpi.com The effectiveness of a fatty acid as an antimicrobial agent can be influenced by its chemical structure, such as chain length and the presence of double bonds. nih.gov

Derivatives of nonanoic acid have been synthesized and investigated for their antimicrobial properties. In one study, methyl-branched derivatives of nonanoic acid, including those with methyl groups at various positions, were tested against a panel of bacteria and a fungus. researchgate.netresearchgate.net The results indicated that these compounds exhibited varied antimicrobial activity, with some showing notable inhibitory effects against Candida utilis and Sarcina lutea. researchgate.net Specifically, 2-methylnonanoic acid and 5-methylnonanoic acid were highlighted for their effects, while 4-methylnonanoic acid, 7-methylnonanoic acid, and 8-methylnonanoic acid showed activity against Streptomyces. researchgate.net

Other studies have explored the antimicrobial potential of fatty acid derivatives in different contexts. For instance, some cyclodepsipeptides containing methyl-branched fatty acids like 3-hydroxy-4-methyloctanoic acid have demonstrated broad antibacterial activity. oup.com The modification of existing antibiotics with fatty acid tails has also been explored as a strategy to create derivatives with broader-spectrum activity. nih.gov

Impact on Organismal Physiology (Animal Models)

Studies in animal models have begun to explore the physiological effects of branched-chain fatty acids. For instance, research on 8-methyl nonanoic acid (8-MNA), a structural isomer of this compound, has shown that it can influence metabolic processes in adipocytes. nih.gov In these studies, 8-MNA was found to reduce fat synthesis (de novo lipogenesis) and increase glucose uptake in response to insulin (B600854). nih.gov These effects are linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov

In rabbits, it has been shown that methyl-substituted long-chain acids such as 2-methylnonanoic acid can be excreted in the urine unchanged. inchem.org The metabolism of branched-chain fatty acids is primarily determined by the position of the methyl group on the carbon chain. inchem.org

Effects on Metabolic Disorders (e.g., Anti-obesity Research)

Direct research investigating the effects of this compound on metabolic disorders and obesity is limited in the available scientific literature. However, studies on its isomer, 8-methylnonanoic acid (8-MNA), provide valuable insights into how methyl-branched chain fatty acids may influence cellular metabolism, particularly in fat cells (adipocytes).

In-vitro studies using 3T3-L1 adipocytes, a common cell line for obesity research, have demonstrated that 8-MNA can modulate key metabolic processes. nih.govnih.gov Research has shown that 8-MNA is a metabolic by-product of dihydrocapsaicin, a compound found in chili peppers known for its health-promoting effects on energy metabolism. nih.gov

Key findings from research on 8-MNA reveal that it can:

Reduce fat accumulation: In nutrient-starved adipocytes, 8-MNA was found to decrease the amount of stored lipids. nih.gov This effect is linked to the activation of AMP-activated protein kinase (AMPK), a crucial enzyme that acts as a cellular energy sensor and suppresses pathways that build fat (lipogenesis). nih.govnih.gov

Modulate lipolysis: When adipocytes were matured in the presence of 8-MNA, they showed a reduced lipolytic response to isoproterenol, a compound that typically stimulates the breakdown of fat. nih.gov

Increase insulin-stimulated glucose uptake: Treatment with 8-MNA enhanced the ability of adipocytes to take up glucose in response to insulin, suggesting an improvement in insulin sensitivity at the cellular level. nih.govnih.gov

These findings suggest that 8-MNA can influence energy metabolism in adipocytes by reducing fat synthesis, altering fat breakdown, and improving glucose handling. nih.gov While these results pertain to an isomer, they highlight a potential area of investigation for this compound in the context of anti-obesity research.

Table 1: Summary of Metabolic Effects of 8-Methylnonanoic Acid (8-MNA) on 3T3-L1 Adipocytes

| Metabolic Process | Observed Effect of 8-MNA | Associated Mechanism | Reference |

|---|---|---|---|

| De Novo Lipogenesis (Fat Synthesis) | Decreased | Activation of AMP-activated protein kinase (AMPK) | nih.govnih.gov |

| Isoproterenol-Induced Lipolysis (Fat Breakdown) | Decreased | Reduced response to β-agonist stimulation | nih.gov |

| Insulin-Mediated Glucose Uptake | Increased | Enhanced insulin sensitivity | nih.govnih.gov |

Reproductive Biology: Insights from Contraceptive Potential Studies

Currently, there is no scientific evidence or research available in published literature that investigates or establishes a role for this compound in reproductive biology or its potential as a contraceptive agent.

Influence on Sensory Attributes in Animal Products (e.g., Flavor Compounds)

While this compound itself is not extensively documented, its isomer, 4-methylnonanoic acid (MNA), is well-recognized as a significant flavor compound in animal products, particularly in sheep meat (lamb and mutton). thegoodscentscompany.commdpi.com MNA is a type of branched-chain fatty acid (BCFA) that is primarily responsible for the characteristic "mutton" or "sheep" flavor, which can be perceived as undesirable by some consumers. mdpi.comanimbiosci.org

The concentration of these BCFAs, including 4-methylnonanoic acid, is deposited in the animal's fat and is influenced by factors such as the animal's diet. animbiosci.organimbiosci.org Studies have shown that diets high in energy from concentrates can lead to higher concentrations of BCFAs compared to pasture-based diets. publish.csiro.aupremier1supplies.com For instance, research comparing lambs on a pasture-based system versus a concentrate-included system found that the levels of 4-methyloctanoic acid (MOA), 4-ethyloctanoic acid (EOA), and 4-methylnonanoic acid (MNA) were significantly higher in the concentrate-fed group. animbiosci.org This increase in BCFAs contributes to a more intense odor in the meat. animbiosci.orgresearchgate.net

The presence of these compounds is directly linked to the sensory experience of eating sheep meat. mdpi.com Muscle fiber composition also plays a role, with certain glycolytic muscle fibers being positively associated with higher levels of 4-methyloctanoic acid and 4-methylnonanoic acid. mdpi.com The correlation between diet, BCFA concentration, and flavor profile is a key area of research for improving the consumer acceptability of lamb and mutton. animbiosci.org

Table 2: Concentration of Flavor-Related Branched-Chain Fatty Acids (BCFAs) in Subcutaneous Fat of Lambs Under Different Fattening Systems

| Compound | Pasture-Based System (PAS) (μg/g fat) | Concentrate-Included System (CON) (μg/g fat) | Significance (p-value) | Reference |

|---|---|---|---|---|

| 4-methyloctanoic acid (MOA) | 15.86 | 72.82 | p < 0.001 | animbiosci.org |

| 4-ethyloctanoic acid (EOA) | 4.88 | 11.45 | p < 0.01 | animbiosci.org |

| 4-methylnonanoic acid (MNA) | 4.07 | 7.71 | p < 0.05 | animbiosci.org |

Data adapted from a study comparing different fattening systems for lambs. animbiosci.org

Biotechnological and Environmental Applications of 3 Methylnonanoic Acid Research

Sustainable Production of Bio-based Materials and Biofuels

The global shift towards a bio-based economy has spurred research into renewable feedstocks for materials and energy. Branched-chain fatty acids, including 3-methylnonanoic acid, are recognized as valuable substrates for producing next-generation biofuels and bioplastics. nih.gov Their microbial production offers a sustainable alternative to petrochemical-based manufacturing. ontosight.ai

Substrate for Biofuel Production with Enhanced Properties

The inclusion of branched-chain fatty acids as precursors for biofuels is particularly noted for improving the fuel's performance in cold conditions. google.com The methyl group in the fatty acid chain disrupts the uniform packing of fuel molecules at low temperatures, which is a significant advantage over fuels derived from straight-chain fatty acids. google.com

Microbial fermentation processes are being developed to produce medium-chain branched fatty acids specifically for this purpose. google.com Engineered microorganisms, such as E. coli, can be designed to synthesize these compounds, which can then be converted into biofuels with enhanced cold-flow properties, ensuring better operability in colder climates. google.comgoogle.com While research has specifically highlighted the microbial production of 8-methylnonanoic acid for biofuels, the principles extend to other isomers like this compound. google.com The presence of the methyl branch is a key factor in achieving low-temperature operability, a critical parameter for diesel and jet fuel replacements. google.com

Table 1: Impact of Branching on Fuel Properties

| Feature | Straight-Chain Fatty Acid Fuels | Branched-Chain Fatty Acid Fuels | Research Finding Reference |

| Low-Temperature Performance | Prone to crystallization/gelling | Enhanced cold-flow properties | google.com |

| Operability | Limited in colder climates | Superior low-temperature operability | google.com |

| Production | Established microbial synthesis | Developing microbial fermentation routes | google.comgoogle.com |

Utility in Bioplastics and Other Bio-based Chemical Synthesis

Beyond biofuels, this compound and its derivatives are valuable in the synthesis of bio-based materials. nih.gov While direct polymerization of this compound into a primary bioplastic is not a common application, its esters are of significant interest as bio-based plasticizers. atamanchemicals.comatamanchemicals.com Plasticizers are additives that increase the flexibility and durability of plastics. Esters of related branched-chain acids, such as 3,5,5-trimethylhexanoic acid and 7-methyloctanoic acid, are used to enhance the properties of polymers like PVC. atamanchemicals.comatamanchemicals.com This suggests a strong potential for this compound esters to serve a similar function, contributing to the development of more sustainable and partially bio-based plastics.

The synthesis of bioplastics from renewable sources like starch is an active area of research. keralauniversity.ac.inmdpi.com The incorporation of bio-based additives derived from compounds like this compound can improve the material properties of these bioplastics, making them suitable for a wider range of applications. juniperpublishers.com

Role as a Chiral Building Block in Chemical Industry

The presence of a chiral center at the third carbon atom makes this compound a valuable chiral building block in the chemical industry. The (R) and (S) enantiomers of this acid can be used to synthesize complex molecules with specific stereochemistry, which is particularly crucial in the pharmaceutical and specialty chemical sectors. diva-portal.org

Precursor for Pharmaceutical Development

The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. researchgate.net Chiral methyl-branched fatty acids are used as starting materials for the synthesis of various active pharmaceutical ingredients (APIs). For instance, the structurally related (3S,5R)-3-aminomethyl-5-methyloctanoic acid is a known α2δ ligand, a class of drugs used to treat epilepsy and neuropathic pain. google.com

Enzymatic kinetic resolution, often employing lipases, is a key technology to separate the racemic mixture of this compound into its pure (R) and (S) enantiomers. diva-portal.orgmdpi.com Studies on Candida rugosa lipase (B570770) (CRL) have shown that it exhibits enantioselectivity towards (R)-3-methylcarboxylic acids. diva-portal.org This enzymatic approach provides a "green" and highly selective alternative to classical chemical resolution methods, paving the way for the efficient synthesis of chiral drug intermediates. researchgate.net Although a specific drug derived directly from this compound is not prominently documented in the provided results, its role as a potential chiral precursor is well-established by analogy to similar structures used in drug development. jst.go.jp

Table 2: Enzymatic Resolution of Methyl-Branched Carboxylic Acids

| Enzyme | Substrate Type | Enantiomeric Preference | Research Finding Reference |

| Candida rugosa Lipase (CRL) | 3-Methylcarboxylic Acids | (R)-enantiomers | diva-portal.org |

| Candida rugosa Lipase (CRL) | 2-Methylcarboxylic Acids | (S)-enantiomers | diva-portal.org |

| Pseudomonas cepacia Lipase | 3-Arylbutanoic Acid Esters | Hydrolyzes to (S)-acid | mdpi.com |

Synthesis of Specialty Chemicals

The unique properties conferred by the methyl branch make this compound a useful precursor for a range of specialty chemicals. nih.gov Its derivatives, particularly esters, have applications as high-performance lubricants and plasticizers. atamanchemicals.comatamanchemicals.com Polyol esters derived from branched-chain acids are used as synthetic lubricants in demanding applications like aviation and refrigeration due to their excellent thermal stability and low-temperature fluidity. atamanchemicals.comatamanchemicals.com

The production of these specialty chemicals often involves the esterification of this compound with various alcohols. The resulting esters can be tailored to have specific properties, such as viscosity and lubricity, for different industrial needs. atamanchemicals.com This makes this compound a versatile platform molecule for creating high-value chemicals from bio-based sources. nih.gov

Environmental Fate and Biotransformation Processes

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Generally, branched-chain fatty acids are considered biodegradable. researchgate.neteuropa.eu However, the position of the methyl group significantly influences the degradation pathway and rate. inchem.org

For straight-chain fatty acids, the primary degradation mechanism is β-oxidation. In the case of this compound, the methyl group at the C3-position inhibits this pathway. inchem.org Consequently, other metabolic routes, primarily ω-oxidation, become dominant. inchem.org The ω-oxidation pathway involves the oxidation of the terminal methyl group of the fatty acid, leading to the formation of a dicarboxylic acid. This diacid can then be further metabolized. inchem.org

In anaerobic environments, such as river sediments, consortia of microorganisms can degrade branched-chain fatty acids. nih.gov The process can involve β-oxidation, despite the branching, followed by methanogenesis. nih.gov However, the branching can interfere with and slow down the degradation process compared to linear fatty acids. nih.govresearchgate.net Studies on fatty acid methyl esters (FAMEs), which are used in biodiesel, indicate they are readily biodegradable, initially hydrolyzing to the corresponding fatty acid and methanol (B129727). europa.euconcawe.eu While chemical modifications and branching can affect biodegradability, the fundamental susceptibility of the fatty acid structure to microbial attack suggests that this compound is unlikely to persist long-term in microbially active environments. researchgate.neteuropa.eu

Microbial Degradation and Transformation in Ecosystems

The microbial breakdown of this compound is a critical process influencing its persistence and role in the environment. Unlike straight-chain fatty acids, the methyl group on the third carbon of this compound prevents direct degradation through the standard β-oxidation pathway. semanticscholar.org Instead, its metabolism requires an initial α-oxidation step, a process observed in the breakdown of other 3-methyl-branched fatty acids like phytanic acid. semanticscholar.org In this process, the fatty acid is shortened by one carbon atom, yielding a 2-methyl-branched fatty acid that can then be further metabolized. semanticscholar.org

Human phytanoyl-CoA hydroxylase (PAHX), an enzyme crucial for breaking down phytanic acid, has been studied for its ability to hydroxylate other 3-methyl-branched medium-chain acyl-CoAs. semanticscholar.org Research has used this compound as a substrate in such studies to understand the specificity of these metabolic pathways. semanticscholar.org

In specific ecosystems, such as the rumen of lambs, the concentration of related branched-chain fatty acids like 4-methylnonanoic acid is influenced by diet and the composition of the microbial community. frontiersin.org Studies have shown a negative correlation between the abundance of certain bacterial phyla, such as Desulfobacterota and Cyanobacteria, and the concentration of 4-methylnonanoic acid. frontiersin.org Furthermore, some bacteria can utilize branched-chain fatty acids as a growth substrate. lipidmaps.org The anaerobic degradation of related compounds can also lead to the formation of various methyl-branched acids, indicating complex transformation pathways within microbial consortia. nih.gov

Table 1: Microbial Degradation and Transformation Pathways

| Process | Description | Key Enzymes/Pathways Involved | Relevance to this compound |

|---|---|---|---|

| α-Oxidation | An initial degradation step required for 3-methyl-branched fatty acids to remove the methyl-bearing carbon, allowing further breakdown. semanticscholar.org | Phytanoyl-CoA hydroxylase (PAHX) and other 2-oxoglutarate-dependent dioxygenases. semanticscholar.org | This is the primary pathway for initiating the catabolism of this compound due to the methyl branch blocking β-oxidation. semanticscholar.org |

| β-Oxidation | A cyclical process that breaks down fatty acyl-CoA molecules into acetyl-CoA. ontosight.ai | Acyl-CoA dehydrogenases, enoyl-CoA hydratases, etc. | Can proceed after the initial α-oxidation step removes the methyl branch. semanticscholar.org |

| Microbial Transformation | Alteration of compound structure by microorganisms. In ruminant animals, microbial populations can affect the concentration of methyl-branched fatty acids. frontiersin.org | Various bacterial enzymes within ecosystem-specific microbiota (e.g., rumen bacteria). frontiersin.org | The concentration and form of this compound in environments like soil or the digestive tracts of animals are influenced by local microbial activity. frontiersin.org |

Contribution to Environmental Impact Reduction (Conceptual)

Research into this compound and other branched-chain fatty acids presents conceptual pathways toward reducing environmental impact. A significant area of interest is their potential use as substrates for producing bio-based materials. ontosight.ai For example, these fatty acids could be utilized in the biotechnological production of biofuels and bioplastics, offering renewable alternatives to petroleum-derived products. ontosight.ai

Nonanoic acid derivatives are known to be components of new biodegradable polyesters, specifically medium-chain-length polyhydroxyalkanoates (mcl-PHAs). researchgate.net PHAs are synthesized and accumulated by various microorganisms and are fully biodegradable, making them an environmentally friendly plastic alternative. researchgate.netgoogle.com The unique structure of this compound could be explored to produce PHAs with novel properties.

Furthermore, understanding the complete lifecycle and degradation pathways of such compounds is fundamental to environmental chemistry. solubilityofthings.com By studying how modified fatty acids are naturally broken down, scientists can better design chemicals and materials that are less persistent and have a smaller environmental footprint. solubilityofthings.com

Agricultural and Industrial Uses (Research-Oriented)

The distinct properties of this compound position it as a candidate for research in specialized agricultural and industrial applications, focusing on sustainability and performance.

Development of Environmentally Sustainable Herbicides

While research on this compound itself as a herbicide is not widely documented, studies on its parent compound, nonanoic acid, provide a strong basis for its potential in this area. Ammonium nonanoate, a derivative of nonanoic acid, is a registered contact herbicide used for weed control in organic crop production. science.gov This substance is naturally formed from the biodegradation of higher fatty acids, highlighting its environmental compatibility. science.gov

Research has also demonstrated that synthetic derivatives of methyl-branched nonanoic acids possess antimicrobial properties. researchgate.net In one study, various isomers of methylnonanoic acid were tested against a range of bacteria and fungi, with some compounds showing remarkable inhibitory effects. researchgate.net This bioactivity suggests that this compound and its derivatives could be investigated for the development of novel, biodegradable herbicides or pesticides with specific targets.

Table 2: Research Findings on Antimicrobial Activity of Methylnonanoic Acid (MNA) Isomers

| MNA Isomer | Observed Bioactivity (Based on Descriptive Findings) researchgate.net | Potential Research Implication |

|---|---|---|

| 2-MNA & 5-MNA | Remarkable inhibitory effects against Candida utilis and Sarcina lutea. | Potential as targeted antifungal or antibacterial agents. |

| 4-MNA, 7-MNA, & 8-MNA | Exhibited activity against Streptomyces species. | Could be explored for specific antibacterial applications. |

| All Tested Isomers | Showed varied antimicrobial activity against Gram-positive bacteria. | Broad potential for development as biodegradable biocontrol agents. |

Potential in Lubricant and Coating Formulations

The physical and chemical properties of nonanoic acid and its derivatives suggest their utility in industrial formulations. Nonanoic acid has been reported for use as a thermal stabilizer in lubricating oils. researchgate.net The branched-chain nature of this compound could offer modified properties, such as changes in viscosity, pour point, and film strength, making it a target for research into high-performance, biodegradable lubricants. Its low water solubility is a property that can be advantageous in lubricant formulations. thermofisher.com

Additionally, as mentioned previously, nonanoic acid derivatives are used as components in the production of biodegradable polyesters (mcl-PHAs). researchgate.net These biopolymers can be used to create biodegradable coatings. Research into incorporating this compound into such polymers could lead to the development of sustainable coatings with tailored functionalities for various industrial applications.

Future Research Directions and Emerging Paradigms

Elucidating Undiscovered Metabolic Pathways and Regulatory Networks

Future research will likely focus on uncovering the complete metabolic fate of 3-Methylnonanoic acid within various organisms. While the metabolism of some branched-chain fatty acids (BCFAs) is partially understood, the specific pathways involving the 3-methyl isomer are not fully elucidated. For instance, studies on other methyl-branched acids, such as 8-methylnonanoic acid, suggest that metabolic pathways can modulate energy metabolism in adipocytes, potentially through the AMP-activated protein kinase (AMPK) pathway. nih.gov Research into the degradation of n-alkanes by certain bacteria has shown the formation of various methyl-branched fatty acids, indicating complex initial activation and subsequent oxidation steps, such as those involving fumarate (B1241708) addition. asm.org

A key area of investigation will be the identification of specific enzymes and gene regulatory networks that control the synthesis and degradation of this compound. Transcriptome analysis in sheep has linked the abundance of methylnonanoic acids to the expression of genes in the cytochrome P450 family and those involved in steroid hormone biosynthesis, suggesting these pathways may play a crucial role in its metabolism. nih.gov Future studies could employ similar transcriptomic and proteomic approaches to identify the key regulatory genes and proteins that respond to or control the levels of this compound in various tissues and organisms. Understanding these networks is crucial for explaining its biological significance, from its role as a flavor compound in mutton to its potential as a metabolic modulator. nih.gov

Advanced Biocatalytic Engineering for Enhanced Production

The production of specific BCFAs like this compound through traditional chemical synthesis can be complex. Therefore, advanced biocatalytic and metabolic engineering strategies in microbial systems present a promising alternative for sustainable and efficient production. Research has demonstrated the potential of engineering microorganisms to produce related compounds, such as 8-methylnonanoic acid, by introducing and optimizing specific biosynthetic pathways. google.com These methods often involve identifying and engineering key enzymes like acyl-ACP thioesterases, which control the chain length of the fatty acid, and 3-keto-acyl ACP synthases, which are involved in the elongation of the branched-chain starter unit. google.com

Future work will likely focus on discovering and engineering novel enzymes with high specificity and efficiency for the synthesis of this compound. The field of directed evolution can be applied to tailor biocatalysts for improved traits such as stability, activity, and substrate specificity under industrial conditions. nih.gov Carboxylic acid reductases (CARs), for example, have been explored for the reduction of various medium- to long-chain fatty acids, including branched-chain variants, into valuable fatty aldehydes. researchgate.net Engineering these enzymes and the host organisms' metabolic pathways could lead to high-yield production of this compound or its derivatives for applications in biofuels, flavorings, or as precursors for pharmaceuticals.

| Engineering Strategy | Target Enzyme/Pathway | Potential Outcome for 3-MNA Production |

| Metabolic Engineering | Fatty Acid Synthase (FAS) System | Enhanced elongation of a 3-methyl starter unit. |

| Enzyme Discovery | Novel Thioesterases (FatA/FatB) | Specific cleavage of 3-methylnonanoyl-ACP to yield free 3-MNA. |

| Directed Evolution | Carboxylic Acid Reductases (CARs) | Improved efficiency and selectivity for converting 3-MNA to 3-methylnonanal. |

| Pathway Optimization | Isobutyryl-CoA pathway intermediates | Increased precursor supply for branched-chain synthesis. google.com |

Novel Analytical Approaches for Comprehensive Profiling

The accurate detection and quantification of this compound in complex biological and environmental samples are critical for understanding its distribution and function. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.net Future research will focus on developing novel analytical techniques with enhanced sensitivity, selectivity, and throughput.

The use of ultra-fast liquid chromatography coupled with high-resolution mass spectrometry, such as Triple Time-of-Flight (TOF-MS/MS), has shown promise in the tentative identification of this compound in complex herbal extracts by analyzing its specific fragmentation patterns. mdpi.com Further development of these methods, including the creation of dedicated spectral libraries, will be essential for unambiguous identification. Additionally, the synthesis of novel internal standards, such as isotopically labeled this compound or structural analogues, is crucial for accurate quantification in complex matrices, a strategy that has been successfully applied to related compounds like capsinoids. unizar.es These advanced analytical platforms will enable more comprehensive profiling of this compound in metabolomics studies, food science, and environmental analysis.

| Analytical Technique | Application for 3-MNA Analysis | Future Development |

| UFLC-Triple TOF-MS/MS | Identification in complex mixtures (e.g., traditional medicine). mdpi.com | Development of standardized methods and fragmentation libraries. |

| GC-MS (Selected Ion Monitoring) | Quantification of related BCFAs in milk and adipose tissue. researchgate.net | Method adaptation for high-throughput screening of 3-MNA. |

| HPLC-ESI-MS | Quantitative analysis using synthetic internal standards. unizar.es | Synthesis of a specific internal standard for 3-MNA. |

Exploration of Structure-Activity Relationships in Biological Systems

Understanding the relationship between the chemical structure of this compound and its biological activity is key to unlocking its potential applications. The position of the methyl group along the nonanoic acid chain significantly influences its physical properties and how it interacts with biological molecules. Future research will systematically explore these structure-activity relationships (SAR).

For example, studies on other branched carboxylic acids have used a combination of transcriptional profiling and molecular docking to understand how chain length and branching patterns influence toxicological profiles. nih.gov Similar approaches could be applied to this compound to predict its interaction with key protein targets, such as nuclear receptors or enzymes like histone deacetylases. nih.gov Furthermore, SAR studies have been used to evaluate the antifeedant properties of various alkanoic acids against insects and the herbicidal activity of related compounds, indicating that the specific structure of this compound could be optimized for agricultural applications. diva-portal.orgsemanticscholar.org By systematically synthesizing and testing isomers and derivatives of this compound, researchers can map the structural features essential for specific biological effects, guiding the design of new functional molecules.

Integration of Omics Data for Systems-Level Understanding

A holistic understanding of the biological role of this compound requires moving beyond single-endpoint measurements towards a systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for this purpose. Such integrative approaches can reveal the complex interplay between genes, proteins, and metabolites that are influenced by or contribute to the function of this compound. nih.govuab.edu

For instance, RNA-sequencing has already been used to identify differentially expressed genes in sheep liver associated with varying concentrations of methylnonanoic acids, providing a list of candidate genes potentially involved in its metabolism or effect. nih.gov Future studies could expand on this by combining transcriptomics with proteomics to see how changes in gene expression translate to protein levels, and with metabolomics to correlate these changes with broader metabolic shifts in the organism. plos.org This multi-omics approach can help construct comprehensive models of the molecular mechanisms underlying the effects of this compound, whether in the context of meat flavor development, metabolic disease, or its role in microbial ecosystems. nih.govnih.gov

常见问题

Q. What are the key physicochemical properties of 3-Methylnonanoic acid critical for experimental design?

Methodological Answer: this compound (C₁₀H₂₀O₂, MW 172.26 g/mol) is a hydrophobic, branched-chain fatty acid with limited aqueous solubility (logS = -3.1) and a pKa of 5.26 . Key properties influencing experimental design include:

- logP (3.6): Indicates high lipophilicity, requiring organic solvents (e.g., ethanol, DMSO) for dissolution.

- Melting Point/Boiling Point: Not explicitly reported, but analogs suggest handling at room temperature with inert atmosphere to prevent oxidation.

- Spectroscopic Data: Characterized via NMR (¹H/¹³C) and GC-MS for purity validation .

- Safety: Classified as a skin/eye irritant (GHS02) .

Experimental Considerations:

- Use sonication or surfactants to improve solubility in aqueous buffers.

- Store under nitrogen at -20°C to avoid degradation.

Q. How is this compound synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis:

- Deuterated analogs (e.g., Nonanoic acid-6,6,7,7-d₄) suggest alkylation of shorter-chain precursors or microbial oxidation of branched alkanes .

- Chiral Synthesis: Enantioselective routes (e.g., asymmetric hydrogenation) yield (S)-3-Methylnonanoic acid (InChIKey: ZDIXEQISPGRDEB-UHFFFAOYSA-N) .

Characterization:

- GC-MS: Quantify purity and detect isomers.

- NMR: Confirm branching (δ ~1.3 ppm for methyl group) and carboxylate proton (δ ~12 ppm) .

- Polarimetry: Validate enantiomeric excess for chiral studies .

Advanced Research Questions

Q. What role does this compound play in fatty acid oxidation pathways, and how can its metabolic fate be studied in vivo?

Methodological Answer:

- PPARα-Dependent Pathways: In PPARα-null mice, impaired β-oxidation of medium-chain fatty acids (e.g., this compound) leads to reduced ATP synthesis and cardiac fibrosis, highlighting its role in mitochondrial energy metabolism .

- Isotopic Tracers: Use deuterated or ¹³C-labeled analogs (e.g., Nonanoic acid-d₁₇) to track metabolic conversion via LC-MS or radioisotope assays .

- Animal Models: Administer this compound intravenously in PPARα-null vs. wild-type mice; measure plasma levels and tissue accumulation via targeted metabolomics .

Q. How can researchers resolve contradictions in reported biological activity of this compound across experimental models?

Methodological Answer: Sources of Contradiction:

- Model Variability: Differences in species-specific PPARα expression or gut microbiota composition alter metabolic outcomes .

- Analytical Heterogeneity: Discrepancies in extraction protocols (e.g., solvent polarity) affect detected concentrations.

Resolution Strategies:

- Meta-Analysis: Apply Higgins’ I² statistic to quantify heterogeneity across studies; values >50% indicate significant variability requiring subgroup analysis (e.g., by model organism) .

- Standardized Protocols: Adopt harmonized extraction and quantification methods (e.g., solid-phase extraction followed by GC-MS) .

Q. What analytical challenges arise from this compound’s hydrophobicity, and how can they be mitigated?

Methodological Answer: Challenges:

- Low water solubility complicates biofluid analysis (e.g., plasma, urine).

- Non-specific binding to labware (e.g., plastic tubes) reduces recovery rates.

Solutions:

Q. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer:

- Structured Metadata: Document experimental variables (e.g., solvent purity, storage conditions) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Reference Standards: Use certified this compound (e.g., NIST-certified) for calibration .